molecular formula C12H16N2 B3021699 2-tert-butyl-1H-indol-5-amine CAS No. 682357-49-9

2-tert-butyl-1H-indol-5-amine

Cat. No.: B3021699
CAS No.: 682357-49-9
M. Wt: 188.27 g/mol
InChI Key: PKUZLTGNTQQVTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-tert-butyl-1H-indol-5-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides, while the amine group can be added via nitration followed by reduction or direct amination reactions .

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yields and purity of the desired product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-1H-indol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2,3-diones, while reduction can produce various amine derivatives. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-1H-indol-5-amine is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can affect its reactivity, binding affinity to biological targets, and overall biological activity. The combination of the tert-butyl and amine groups makes it a versatile compound for various applications .

Biological Activity

2-tert-butyl-1H-indol-5-amine is an indole derivative that has garnered attention for its potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, mechanisms of action, and comparisons with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C12H16N2C_{12}H_{16}N_2, with a molecular weight of 188.27 g/mol. The compound features a bulky tert-butyl group at the second position and an amino group at the fifth position of the indole ring. This unique structure is significant as it influences both the reactivity and biological interactions of the compound.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Anticancer Activity : Studies have indicated that this compound can inhibit the growth of cancer cells. The precise mechanisms involve modulation of signaling pathways related to cell proliferation and apoptosis.
  • Anti-inflammatory Effects : The compound has shown promise in reducing inflammation, potentially through inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory processes.
  • Antimicrobial Properties : Preliminary research suggests that this compound exhibits antibacterial activity against various pathogens, which may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

In Vitro Studies

Numerous studies have evaluated the biological activity of this compound through in vitro assays:

  • Anticancer Activity : A study demonstrated that this compound significantly suppressed the growth of A549 lung cancer cells compared to non-tumor fibroblast cells, indicating its selective cytotoxicity towards rapidly dividing cancer cells .
  • Anti-inflammatory Activity : Research highlighted that this compound could reduce levels of inflammatory markers in cell cultures exposed to inflammatory stimuli, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : The compound was tested against various bacterial strains, showing effectiveness in inhibiting growth, particularly in Gram-positive bacteria, which supports its potential as an antimicrobial agent .

Case Studies

A notable case study involved the evaluation of this compound's interaction with Haspin kinase, a target implicated in tumor growth regulation. Molecular docking studies revealed that structural modifications significantly affected binding affinity and biological activity against Haspin, underscoring the importance of chemical structure in therapeutic efficacy .

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Indole Basic indole structure without substituentsLacks specific bioactivity associated with amines
2-methyl-1H-indole Methyl group at position 2Less bulky than tert-butyl, affecting solubility
5-amino-1H-indole Lacks tert-butyl groupDifferent reactivity and biological activities

The presence of both the tert-butyl and amino groups in this compound enhances its lipophilicity and stability compared to simpler indoles, which may contribute to its unique biological activities.

Properties

IUPAC Name

2-tert-butyl-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2/c1-12(2,3)11-7-8-6-9(13)4-5-10(8)14-11/h4-7,14H,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKUZLTGNTQQVTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC2=C(N1)C=CC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50941151
Record name 2-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194242-23-4, 682357-49-9
Record name 2-tert-Butyl-1H-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50941151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 682357-49-9
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-tert-butyl-1H-indol-5-amine
Reactant of Route 2
2-tert-butyl-1H-indol-5-amine
Reactant of Route 3
Reactant of Route 3
2-tert-butyl-1H-indol-5-amine
Reactant of Route 4
Reactant of Route 4
2-tert-butyl-1H-indol-5-amine
Reactant of Route 5
2-tert-butyl-1H-indol-5-amine
Reactant of Route 6
2-tert-butyl-1H-indol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.